molecular formula C13H8ClNO B8678253 (2Z)-2-(4-chlorophenyl)-3-(2-furyl)-2-propenenitrile

(2Z)-2-(4-chlorophenyl)-3-(2-furyl)-2-propenenitrile

Cat. No. B8678253
M. Wt: 229.66 g/mol
InChI Key: QRCXABRYUUSBED-UHFFFAOYSA-N
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Patent
US05240925

Procedure details

To a flask was added 22.65 g. (0.15 mole) of 4-chlorobenzyl cyanide in 75 ml. of methanol and 14.4 g. (0.15 mole) of 2-furaldehyde in 50 ml. of methanol. While stirring at room temperature, 12.0 g. (0.15 mole) of aqueous 50% sodium hydroxide was added dropwise. Within 30 minutes, a precipitate formed and 50 ml. of additional methanol was added. After one hour, the solid was filtered and dried to give 27.5 g. (91.2% yield) of 2-(4-chlorophenyl)-3-(2-furyl)acrylonitrile as a light yellow solid.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]=O.[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[CH:16][C:12]2[O:11][CH:15]=[CH:14][CH:13]=2)[C:7]#[N:8])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask was added 22.65 g
CUSTOM
Type
CUSTOM
Details
a precipitate formed
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 27.5 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C#N)=CC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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